11-(3,4-dimethoxyphenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione
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Overview
Description
11-(3,4-dimethoxyphenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[76001,1203,8]pentadeca-3,5,7,11-tetraene-13,14-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-dimethoxyphenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups such as the 3,4-dimethoxyphenyl and hexyl groups. Key steps may include cyclization reactions, hydroxylation, and etherification under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under Lewis acid catalysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit significant activity against certain pathogens or diseases. Its structural features suggest potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
Industrially, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 11-(3,4-dimethoxyphenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
11-(3,4-dimethoxyphenyl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: Lacks the hexyl group, which may affect its solubility and biological activity.
11-(3,4-dimethoxyphenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: Similar structure but with different substituents on the aromatic ring.
Uniqueness
The presence of the hexyl group and the specific arrangement of hydroxyl and methoxy groups confer unique chemical and biological properties to this compound. These features may enhance its solubility, stability, and interaction with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C27H29NO8 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
11-(3,4-dimethoxyphenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione |
InChI |
InChI=1S/C27H29NO8/c1-4-5-6-9-14-28-24(30)22(29)21-23(16-12-13-19(34-2)20(15-16)35-3)36-27(33)18-11-8-7-10-17(18)26(31,32)25(21,27)28/h7-8,10-13,15,31-33H,4-6,9,14H2,1-3H3 |
InChI Key |
YHAUGIDVXYGLMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=O)C2=C(OC3(C21C(C4=CC=CC=C43)(O)O)O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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